molecular formula C17H18N4O5S B2930966 5-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034578-39-5

5-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2930966
CAS No.: 2034578-39-5
M. Wt: 390.41
InChI Key: XAVMHNVDSQEVEB-UHFFFAOYSA-N
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Description

5-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a synthetic compound with a complex chemical structure It contains several functional groups including pyrimidine, pyrrolidine, sulfonyl, and benzo[d]oxazole, which provide it with unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one generally involves multiple steps, each requiring specific conditions and reagents. The process often begins with the preparation of intermediates that are subsequently combined to form the final compound. Common synthetic routes include:

  • Step 1: : Preparation of 4,6-dimethylpyrimidine intermediate through a condensation reaction.

  • Step 2: : Formation of the pyrrolidine intermediate via a cyclization reaction.

  • Step 3: : Introduction of the sulfonyl group through sulfonation.

  • Step 4: : Synthesis of benzo[d]oxazole via a cyclocondensation reaction.

  • Step 5: : Coupling of the intermediates under specific conditions (e.g., temperature, pH, solvent).

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow synthesis processes. Key considerations include optimizing yield, purity, and cost-effectiveness. Catalysts and automated systems are often employed to enhance reaction efficiency and control.

Chemical Reactions Analysis

Types of Reactions: The compound 5-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized states.

  • Reduction: : Hydrogenation of double bonds or reduction of functional groups.

  • Substitution: : Replacement of a substituent with another group.

  • Addition: : Addition of groups to double or triple bonds.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Acetone, dichloromethane, toluene.

  • Catalysts: : Palladium on carbon, platinum.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology: Biologically, this compound may be used to study enzyme interactions, as its structure allows it to mimic or inhibit certain biological processes.

Medicine: Medicinal applications include potential use as a drug candidate for targeting specific molecular pathways in diseases. Its unique structure could provide therapeutic benefits by modulating biological activities.

Industry: In industry, it might be used in the development of novel materials or as a catalyst in chemical processes due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. These interactions can modulate pathways involved in various biological processes. For instance, it may inhibit an enzyme by binding to its active site or interact with cellular receptors to alter signal transduction.

Comparison with Similar Compounds

Similar compounds include those with pyrimidine, pyrrolidine, sulfonyl, and benzo[d]oxazole groups. Examples include:

  • **5-((3-(pyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

  • **4-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazole

These compounds share structural similarities but differ in the arrangement or presence of specific functional groups, affecting their reactivity and applications.

Properties

IUPAC Name

5-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S/c1-10-7-11(2)19-16(18-10)25-12-5-6-21(9-12)27(23,24)13-3-4-15-14(8-13)20-17(22)26-15/h3-4,7-8,12H,5-6,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVMHNVDSQEVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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